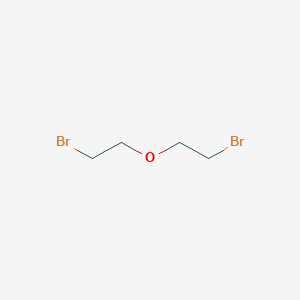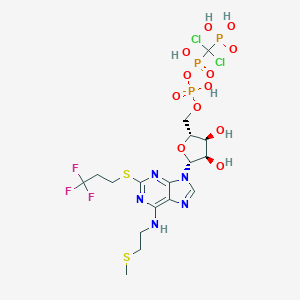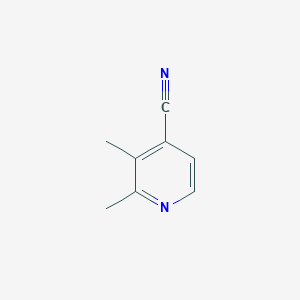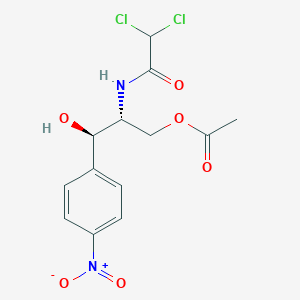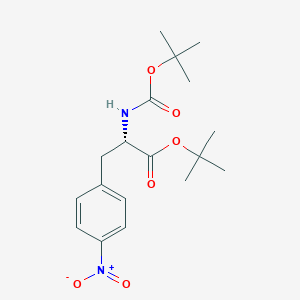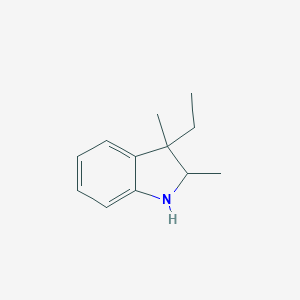
3-Ethyl-2,3-dimethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,3-dimethylindoline is a heterocyclic organic compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,3-dimethylindoline is not well understood. However, studies have shown that the compound exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethyl-2,3-dimethylindoline has several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethyl-2,3-dimethylindoline in lab experiments include its high yield of synthesis, its stability, and its unique structure. However, the compound has some limitations such as its low solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethyl-2,3-dimethylindoline. One potential direction is the development of new materials with unique properties such as fluorescence and charge transport. Another potential direction is the synthesis of new indole derivatives with potential biological activities. Additionally, the compound could be further studied for its potential applications in cancer therapy and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-Ethyl-2,3-dimethylindoline can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylindole with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields the desired product in good yield. Other methods involve the use of different alkylating agents and catalysts.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,3-dimethylindoline has been extensively studied for its potential applications in various fields of science. In material science, the compound has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence and charge transport. In organic synthesis, the compound has been used as a starting material for the synthesis of various indole derivatives with potential biological activities.
Eigenschaften
CAS-Nummer |
18781-59-4 |
|---|---|
Produktname |
3-Ethyl-2,3-dimethylindoline |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-ethyl-2,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
InChI-Schlüssel |
FCHLBDYQJHDNFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
Kanonische SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
Synonyme |
3-Ethyl-2,3-dimethylindoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
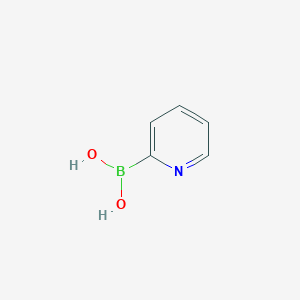
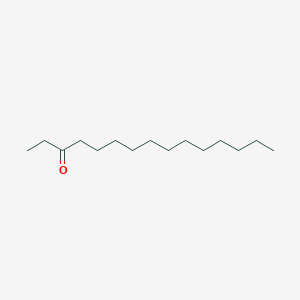
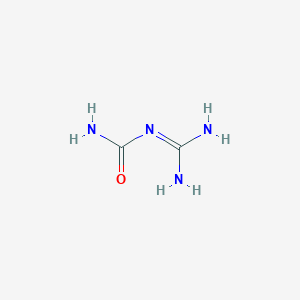

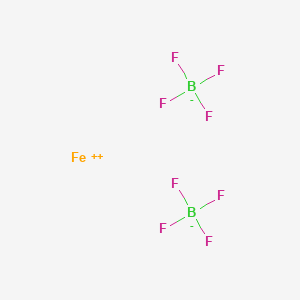
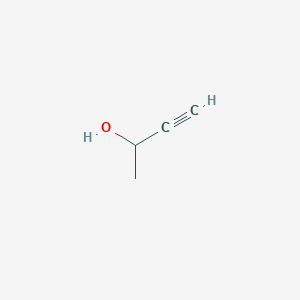
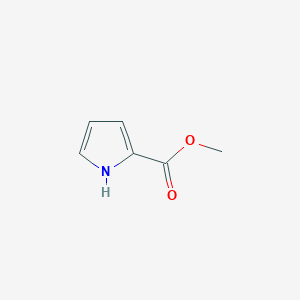
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
